2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
The compound 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic derivative featuring a 1,3,4-oxadiazole core, a sulfonamide-linked piperidine moiety, and a bicyclic 5,6,7,8-tetrahydronaphthalene substituent. This structure integrates pharmacologically critical motifs:
- 1,3,4-Oxadiazole: Known for diverse bioactivities, including enzyme inhibition and antibacterial effects .
- Sulfonamide group: Enhances binding to biological targets via hydrogen bonding and hydrophobic interactions .
- Piperidine ring: A common scaffold in drug design, contributing to conformational flexibility and target engagement.
- Tetrahydronaphthalene: A lipophilic bicyclic system that may improve membrane permeability and target affinity compared to monocyclic analogs.
Properties
IUPAC Name |
2-propan-2-yl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-14(2)19-21-22-20(26-19)16-9-11-23(12-10-16)27(24,25)18-8-7-15-5-3-4-6-17(15)13-18/h7-8,13-14,16H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUTANDKVTZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the piperidine and tetrahydronaphthalene groups under specific reaction conditions. Common reagents used in these steps include hydrazine derivatives, sulfonyl chlorides, and isopropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with altered chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
A. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, derivatives of 1,3,4-oxadiazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. The sulfonamide group attached to the piperidine enhances the compound's interaction with biological targets involved in cancer pathways. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
B. Neuropharmacology
The incorporation of the tetrahydronaphthalene structure is believed to enhance the lipophilicity of the compound, potentially allowing it to cross the blood-brain barrier. Preliminary studies suggest that this compound may possess neuroprotective properties and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine component may contribute to its activity on neurotransmitter systems .
Pharmacological Applications
A. Pain Management
The compound's structural features suggest potential analgesic properties. Research into similar compounds has shown that they can interact with opioid receptors or modulate pain pathways effectively. This opens avenues for investigating 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole as a novel analgesic agent .
B. Anti-inflammatory Effects
Compounds with oxadiazole structures have been documented to exhibit anti-inflammatory effects in various models. The potential for this compound to reduce inflammation could be significant in developing treatments for chronic inflammatory diseases .
Material Science Applications
A. Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices. Its properties could enhance the thermal stability and mechanical strength of polymers used in various applications from coatings to biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tosyl-Substituted 1,3,4-Oxadiazole Analogs (Compounds 5a-h)
Structural Features :
Key Structural Differences :
- Sulfonyl Group : The target compound uses a tetrahydronaphthalenylsulfonyl group instead of tosyl. This substitution introduces a bicyclic system, increasing molecular weight (~50–70 g/mol) and lipophilicity (clogP +1–2), which could enhance blood-brain barrier penetration or tissue distribution.
1,2,4-Oxadiazole Isomer (GSK1292263)
Structural Features :
Pharmacological Profile :
- Substituent Complexity: The pyridinyl-oxy-methyl group introduces additional hydrogen-bond acceptors, which may improve solubility but reduce membrane permeability relative to the target compound’s tetrahydronaphthalene.
Structural and Functional Comparison Table
Biological Activity
The compound 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic derivative that incorporates a 1,3,4-oxadiazole ring and a piperidine moiety. This structure is notable for its potential biological activities, particularly in pharmacology. The oxadiazole derivatives have been widely studied for their diverse therapeutic properties including antimicrobial, antitumor, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃N₃O₂S, with a molecular weight of 359.46 g/mol. The compound features a sulfonamide group linked to a piperidine ring and an oxadiazole unit which are known for their biological significance.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Antiparasitic Activity
1,3,4-Oxadiazole derivatives have demonstrated promising results against parasites. For instance, certain analogs have shown effectiveness against Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs like chloroquine . The proposed mechanism includes inhibition of dihydrofolate reductase (DHFR), crucial for nucleotide synthesis in protozoa.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Analogous oxadiazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that specific oxadiazoles can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Case Study 1: Antimicrobial Screening
A series of synthesized oxadiazole derivatives were tested for antibacterial activity. Among them, compounds with the piperidine moiety showed significant inhibition against Staphylococcus aureus and Escherichia coli. The most active compounds had IC50 values ranging from 0.5 to 2 µg/mL .
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.5 |
| 2 | E. coli | 1.0 |
| 3 | Salmonella typhi | 2.0 |
Case Study 2: Antiparasitic Efficacy
In vitro studies on the antiparasitic activity of oxadiazole derivatives indicated that certain compounds exhibited IC50 values as low as 0.10 µM against Leishmania donovani, significantly outperforming traditional treatments like pentamidine .
| Compound | Parasite | IC50 (µM) |
|---|---|---|
| A | Leishmania donovani | 0.10 |
| B | Plasmodium falciparum | 0.95 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within target organisms:
- Inhibition of DHFR : As seen in some oxadiazole derivatives, this inhibition leads to disrupted folate metabolism in parasites.
- Antibacterial Mechanisms : Interference with cell wall synthesis and protein synthesis pathways has been observed in related compounds.
Q & A
Q. What are the standard synthetic routes for synthesizing 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole?
- Methodological Answer : The synthesis typically involves: (i) Converting carboxylic acids to 1,3,4-oxadiazole nucleophiles via cyclization with CS₂ under basic conditions (e.g., KOH or hydrazine hydrate) . (ii) Preparing the sulfonylpiperidine electrophile by reacting 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride with 4-methylpiperidine . (iii) Coupling the oxadiazole nucleophile with the sulfonylpiperidine electrophile in polar aprotic solvents (e.g., DMF) using bases like LiH or NaH to facilitate nucleophilic substitution . Key spectral techniques (IR, ¹H-NMR, EI-MS) are used to confirm structural integrity .
Q. How is structural elucidation performed for this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1610 cm⁻¹) .
- ¹H-NMR : Assigns proton environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, tetrahydronaphthalene aromatic protons at δ 6.8–7.2 ppm) .
- EI-MS : Confirms molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of sulfonyl or piperidine groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?
- Methodological Answer :
- Solvent Selection : DMF enhances electrophilic reactivity compared to THF or acetonitrile due to its high polarity .
- Base Optimization : NaH (vs. LiH) may improve nucleophilicity in coupling reactions by generating a stronger oxadiazole anion .
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate interfacial reactions in biphasic systems .
Q. What computational methods predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions between the sulfonylpiperidine moiety and enzyme active sites (e.g., lipoxygenase) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- MD Simulations : Assess dynamic interactions over time (e.g., piperidine ring flexibility influencing binding pocket occupancy) .
Q. How to resolve contradictions in reported antibacterial activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Structure-Activity Correlation : Compare substituent effects (e.g., isopropyl vs. aryl groups) on membrane permeability using logP calculations .
- Biofilm vs. Planktonic Assays : Test efficacy in biofilm models, as discrepancies may arise from differential penetration .
Design a study to explore the SAR of the sulfonylpiperidine moiety.
- Methodological Answer :
- Analog Synthesis : Replace tetrahydronaphthalen-2-yl with substituted phenyl or heteroaryl sulfonyl groups (e.g., 3-Cl, 4-F) to assess electronic effects .
- Biological Testing : Screen analogs against α-glucosidase and lipoxygenase to quantify IC₅₀ shifts .
- QSAR Modeling : Use Hammett constants (σ) and steric parameters (Es) to correlate substituents with activity trends .
Methodological Considerations
Q. How to assess chemical stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes to identify labile sites (e.g., oxadiazole ring cleavage) .
- Light/Heat Stability : Accelerated stability studies (40°C/75% RH) under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
